molecular formula C39H66O14 B14030749 (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14030749
M. Wt: 758.9 g/mol
InChI Key: ZNTKLBZCLHHWHW-VXGJCRGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anemarrhenasaponin I is a steroidal saponin extracted from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anemarrhenasaponin I involves several steps, starting from the extraction of the rhizomes of Anemarrhena asphodeloides. The process typically includes solvent extraction, followed by chromatographic purification to isolate the compound .

Industrial Production Methods: Industrial production of Anemarrhenasaponin I is primarily based on large-scale extraction from the plant source. The rhizomes are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain Anemarrhenasaponin I in its pure form .

Chemical Reactions Analysis

Types of Reactions: Anemarrhenasaponin I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Anemarrhenasaponin I, each with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

Anemarrhenasaponin I exerts its effects primarily by targeting the SHH signaling pathway. This pathway is crucial for cell growth and differentiation, and its dysregulation is implicated in various cancers. Anemarrhenasaponin I inhibits the SHH pathway, leading to reduced cell proliferation and tumor growth. Additionally, it affects other molecular targets such as WNT and matrix metalloproteinases (MMPs), further contributing to its anti-cancer activity .

Comparison with Similar Compounds

    Timosaponin AIII: Another steroidal saponin from Anemarrhena asphodeloides with anti-cancer properties.

    Anemarsaponin B: Known for its anti-inflammatory and anti-diabetic activities.

    Timosaponin BIII: Exhibits significant anti-inflammatory effects.

Uniqueness: Anemarrhenasaponin I stands out due to its potent inhibition of the SHH signaling pathway, making it particularly effective against ovarian cancer. Its unique combination of glycosidic linkages and steroidal structure also contributes to its distinct biological activities compared to other similar compounds .

Properties

Molecular Formula

C39H66O14

Molecular Weight

758.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H66O14/c1-17(2)8-13-39(48)18(3)25-33(53-39)29(44)26-21-7-6-19-14-20(9-11-37(19,4)22(21)10-12-38(25,26)5)49-36-34(31(46)28(43)24(16-41)51-36)52-35-32(47)30(45)27(42)23(15-40)50-35/h17-36,40-48H,6-16H2,1-5H3/t18-,19+,20-,21+,22-,23+,24+,25-,26+,27+,28+,29?,30-,31-,32+,33+,34+,35-,36+,37-,38+,39?/m0/s1

InChI Key

ZNTKLBZCLHHWHW-VXGJCRGFSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O

Canonical SMILES

CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.